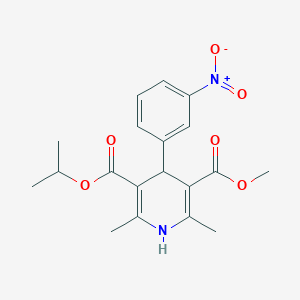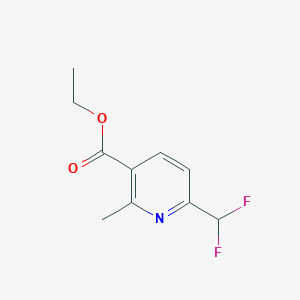
Ethyl 6-(difluoromethyl)-2-methyl-3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(difluoromethyl)-2-methyl-3-pyridinecarboxylate is a chemical compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a difluoromethyl group attached to the pyridine ring, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(difluoromethyl)-2-methyl-3-pyridinecarboxylate typically involves the difluoromethylation of a pyridine derivative. One common method is the reaction of 2-methyl-3-pyridinecarboxylic acid with a difluoromethylating agent such as chlorodifluoromethane (ClCF2H) in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(difluoromethyl)-2-methyl-3-pyridinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, methyl-substituted pyridines, and various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Ethyl 6-(difluoromethyl)-2-methyl-3-pyridinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 6-(difluoromethyl)-2-methyl-3-pyridinecarboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-(trifluoromethyl)-2-methyl-3-pyridinecarboxylate
- Ethyl 6-(chloromethyl)-2-methyl-3-pyridinecarboxylate
- Ethyl 6-(bromomethyl)-2-methyl-3-pyridinecarboxylate
Uniqueness
Ethyl 6-(difluoromethyl)-2-methyl-3-pyridinecarboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its applications compared to its analogs .
Propiedades
Número CAS |
890302-06-4 |
|---|---|
Fórmula molecular |
C10H11F2NO2 |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
ethyl 6-(difluoromethyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H11F2NO2/c1-3-15-10(14)7-4-5-8(9(11)12)13-6(7)2/h4-5,9H,3H2,1-2H3 |
Clave InChI |
DYMGDVRMPJPHBG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C=C1)C(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


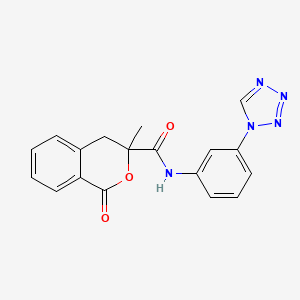
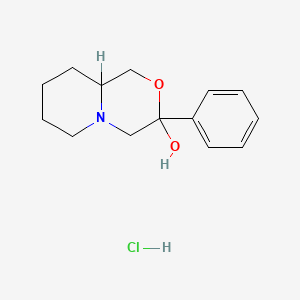
![2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14142318.png)
![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)
![[(E)-7-hydroxyhept-1-enyl]boronic acid](/img/structure/B14142327.png)
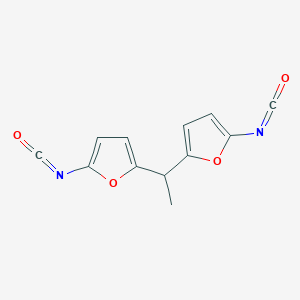
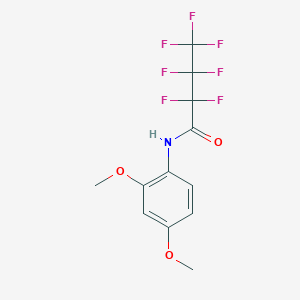
![7-(Heptafluoropropyl)-7-hydroxy-4,9-dimethoxy-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14142347.png)
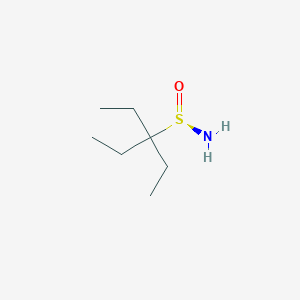
![[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate](/img/structure/B14142366.png)
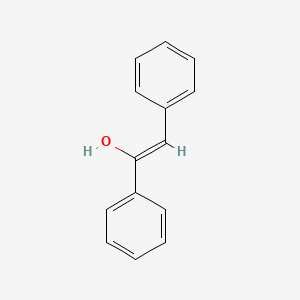

![N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B14142376.png)
